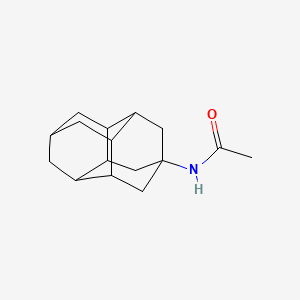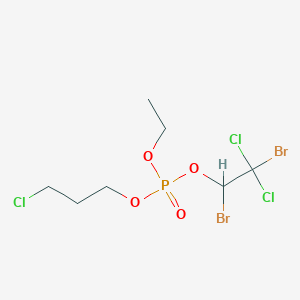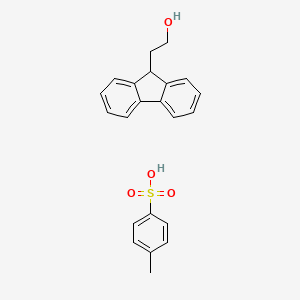
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C22H22O4S and a molecular weight of 382.473 g/mol . This compound is known for its unique structure, combining the fluorenyl group with an ethanol moiety and a methylbenzenesulfonic acid group. It has applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(9H-fluoren-9-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base . The reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane. The base catalyst, although not necessary, can significantly shorten the reaction time . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The sulfonic acid group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. The sulfonic acid group can interact with proteins, affecting their structure and function . These interactions contribute to the compound’s antimicrobial and therapeutic effects.
Comparación Con Compuestos Similares
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid can be compared with other similar compounds, such as:
9H-Fluorene-9-ethanol: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Lacks the fluorenyl group, limiting its applications in biological and medicinal research.
The uniqueness of this compound lies in its combination of the fluorenyl and sulfonic acid groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
64723-43-9 |
|---|---|
Fórmula molecular |
C22H22O4S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-yl)ethanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C15H14O.C7H8O3S/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,15-16H,9-10H2;2-5H,1H3,(H,8,9,10) |
Clave InChI |
DHICITSHWXNTHH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


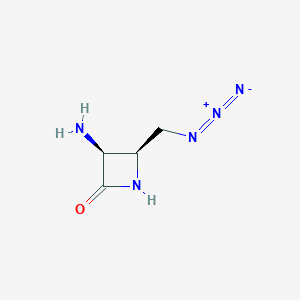

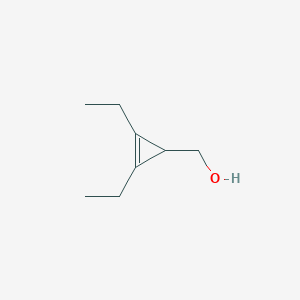

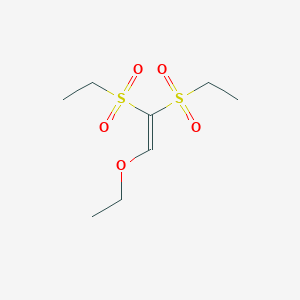
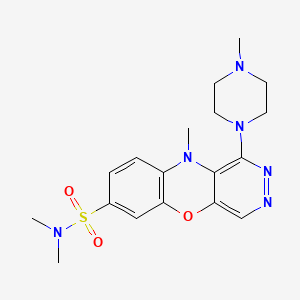
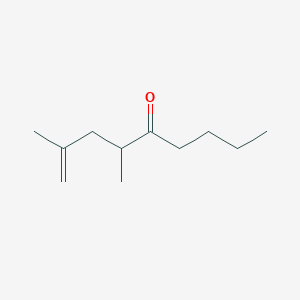

![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
